molecular formula C7H7NO2 B1379396 2-Cyano-3-cyclopropylacrylic acid CAS No. 98895-60-4

2-Cyano-3-cyclopropylacrylic acid

Cat. No. B1379396
CAS RN: 98895-60-4
M. Wt: 137.14 g/mol
InChI Key: FZERGXZRBYBPDM-ZZXKWVIFSA-N
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Description

2-Cyano-3-cyclopropylacrylic acid is a chemical compound with the molecular formula C7H7NO2 . It has a molecular weight of 137.14 . The IUPAC name for this compound is (2Z)-2-cyano-3-cyclopropyl-2-propenoic acid .


Synthesis Analysis

The synthesis of 2-Cyano-3-cyclopropylacrylic acid involves the reaction of cyclopropanecarbaldehyde with cyanoacetic acid in the presence of piperidine and glacial acetic acid .


Molecular Structure Analysis

The InChI code for 2-Cyano-3-cyclopropylacrylic acid is 1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)/b6-3- . This compound has a total of 10 heavy atoms .


Physical And Chemical Properties Analysis

2-Cyano-3-cyclopropylacrylic acid is a white to off-white solid . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area is 61.1 Ų .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

2-Cyano-3-cyclopropylacrylic acid and its derivatives have been extensively researched in the field of organic chemistry. A study by Miura & Murakami (2005) developed a new [3 + 2] annulation reaction involving 2-cyanophenylboronic acid reacting with alkynes or alkenes. This reaction is significant in the synthesis of substituted indenones or indanones. Additionally, Abu-Rayyan et al. (2022) explored the synthesis and characterization of new acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, demonstrating their effectiveness as corrosion inhibitors in nitric acid solutions.

Applications in Catalysis and Material Science

The compound is also utilized in catalysis and material science. Babler & Invergo (1981) presented a facile route to synthesize cis-pyrethroids, indicating its potential in creating valuable synthetic materials. Furthermore, Fonkem et al. (2019) conducted a theoretical study on the optoelectronic properties of a 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid molecule, highlighting its significance in nonlinear optical materials.

Utility in Synthesis of Bioactive Compounds

Research has also shown the utility of this acid in the synthesis of bioactive compounds. For instance, Ashworth et al. (2003) developed a new route for manufacturing 3-Cyano-1-naphthalenecarboxylic acid, an intermediate in tachykinin receptor antagonists. This demonstrates the compound's relevance in medicinal chemistry.

Exploring Synthetic Routes and Chemical Behavior

Exploring synthetic routes and chemical behavior of 2-Cyano-3-cyclopropylacrylic acid has also been a key area of research. The work by Dyatlov et al. (2019) on the synthesis of 2-cyanoacrylic acid by vacuum pyrolysis of ethyl-2-cyanoacrylate provides insights into the compound's stability and reactivity under different conditions.

Safety and Hazards

The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statement is H302 . The precautionary statements are P280, P305, P338, P351 .

properties

IUPAC Name

(E)-2-cyano-3-cyclopropylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-6(7(9)10)3-5-1-2-5/h3,5H,1-2H2,(H,9,10)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERGXZRBYBPDM-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=C(C#N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C(\C#N)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98895-60-4
Record name 2-cyano-3-cyclopropylprop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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